molecular formula C20H22N2O2 B14218938 Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- CAS No. 824428-64-0

Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-

Cat. No.: B14218938
CAS No.: 824428-64-0
M. Wt: 322.4 g/mol
InChI Key: GTIMDMMEDLYHST-UHFFFAOYSA-N
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Description

Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The methoxy and methylbutyl groups are then introduced through subsequent reactions, such as alkylation or acylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce benzimidazole alcohol derivatives.

Scientific Research Applications

Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The methoxy and methylbutyl groups may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    Methoxybenzimidazole: Similar structure with a methoxy group, used in various medicinal applications.

    Methylbutylbenzimidazole: Features a methylbutyl side chain, studied for its unique chemical properties.

Uniqueness

Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- stands out due to the combination of its methoxy and methylbutyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

824428-64-0

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

[6-methoxy-1-(3-methylbutyl)benzimidazol-2-yl]-phenylmethanone

InChI

InChI=1S/C20H22N2O2/c1-14(2)11-12-22-18-13-16(24-3)9-10-17(18)21-20(22)19(23)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3

InChI Key

GTIMDMMEDLYHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)OC)N=C1C(=O)C3=CC=CC=C3

Origin of Product

United States

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